REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH:12]([C:14]([OH:16])=O)[CH3:13])=[C:6]([CH:10]=1)C(O)=O.[C:17](OC(=O)C)(=[O:19])[CH3:18].C([O-])(=O)C.[Na+]>>[Br:1][C:2]1[CH:10]=[CH:6][C:5]2[O:11][C:12]([CH3:13])=[C:14]([O:16][C:17](=[O:19])[CH3:18])[C:4]=2[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OC(C)C(=O)O
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Name
|
|
Quantity
|
216 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is heated
|
Type
|
TEMPERATURE
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Details
|
After cooling to room temperature the reaction mixture
|
Type
|
CUSTOM
|
Details
|
is carefully quenched with ice-cold water (500 mL)
|
Type
|
CUSTOM
|
Details
|
A white precipitate is formed which
|
Type
|
FILTRATION
|
Details
|
is collected by suction filtration
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(=C(O2)C)OC(C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 70.6 mmol | |
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |